Bendamustine-d8

Description

Bendamustine-d8 is a deuterated analog of Bendamustine, a bifunctional alkylating agent used in chemotherapy for hematologic malignancies. The deuterium substitution occurs at eight hydrogen positions, enhancing metabolic stability and making it a critical tool for pharmacokinetic studies and quantitative analysis via mass spectrometry . Supplied by MedChemExpress (MCE) and GLP Pharma Standards, it serves as a certified reference material (CRM) for drug development, ensuring accurate impurity profiling and regulatory compliance .

Properties

Molecular Formula |

C16H21Cl2N3O2 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

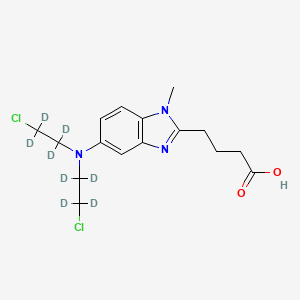

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |

InChI Key |

YTKUWDBFDASYHO-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bendamustine involves multiple steps, starting from benzimidazole derivatives. The deuterated form, Bendamustine-d8, is synthesized similarly, but with deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of bendamustine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bendamustine-d8, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Alkylation: Bendamustine can form covalent bonds with DNA, leading to cross-linking and ultimately cell death.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.

Oxidation and Reduction: Bendamustine can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Alkylation: Typically involves the use of alkylating agents under physiological conditions.

Hydrolysis: Can be induced using strong acids or bases.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.

Major Products Formed

Alkylation: DNA adducts and cross-linked DNA strands.

Hydrolysis: Benzimidazole derivatives and butyric acid.

Oxidation and Reduction: Various oxidized or reduced forms of bendamustine.

Scientific Research Applications

Bendamustine-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bendamustine . Its applications include:

Mechanism of Action

Bendamustine-d8 exerts its effects primarily through alkylation of DNA, leading to cross-linking and disruption of DNA synthesis and repair . This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against certain types of cancer . Bendamustine also has immunomodulatory effects, influencing the activity of various immune cells .

Comparison with Similar Compounds

Table 1: Comparative Properties of Bendamustine-d8 and Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Role/Application |

|---|---|---|---|---|

| This compound | C₁₆H₁₃D₈Cl₂N₃O₂ | 394.31 | 132502-XX* | Isotopic internal standard for LC-MS/MS |

| Bendamustine HCl | C₁₆H₂₁Cl₂N₃O₂ | 394.27 | 3543-75-7 | Parent drug (antineoplastic) |

| Bendamustine Related Compound C | C₁₈H₂₇N₃O₄ | 349.42 | 3543-74-6 | Degradation product (ethyl ester form) |

| Bendamustine Related Compound D | C₁₄H₁₈ClN₃O₂ | 295.76 | 1797881-48-1 | Genotoxic impurity (alkylating byproduct) |

| Dihydroxy Bendamustine | C₁₆H₂₁Cl₂N₃O₄ | 410.26 | N/A | Active metabolite |

Impurity Profiles and Regulatory Limits

Table 2: Pharmacopeial Specifications for Bendamustine-Related Impurities

NMT: Not More Than (maximum permitted impurity level).

Analytical Utility in Research

- Stability Studies : this compound’s deuterium substitution reduces metabolic lability, enabling precise tracking of Bendamustine degradation pathways in vitro .

- Impurity Quantification: LC-MS/MS methods using this compound as an internal standard achieve detection limits of 0.05 ppm for genotoxic impurities like Compound D .

Research and Regulatory Considerations

- Synthesis and Certification : this compound is synthesized via deuteration of Bendamustine HCl and rigorously characterized using ¹H/¹³C NMR, HPLC (purity >98%), and high-resolution mass spectrometry .

- Regulatory Compliance : Complies with USP/EP standards for CRMs, with batch-specific Certificates of Analysis (CoA) documenting residual solvents, heavy metals, and isotopic enrichment .

Biological Activity

Bendamustine-d8 is a deuterated analogue of bendamustine, an alkylating agent primarily used in the treatment of various hematological malignancies. The biological activity of this compound is characterized by its unique mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound exhibits a bifunctional alkylating mechanism similar to other nitrogen mustard derivatives. Its primary mode of action involves:

- DNA Alkylation : this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This results in cell cycle arrest and apoptosis, particularly in cancer cells.

- Antimetabolite Properties : The benzimidazole ring in this compound may enhance its alkylating effects and facilitate nuclear transport, increasing drug concentration within the nucleus .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 30 minutes post-infusion.

- Metabolism : Extensive first-pass metabolism primarily in the liver, involving conjugation with glutathione .

- Elimination Half-Life : Approximately 49 minutes, with a volume of distribution (Vd) around 18.3 L/m² .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its efficacy in treating relapsed or refractory lymphomas. Below are summarized findings from recent studies:

Table 1: Clinical Efficacy of this compound

| Study | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response Rate (CRR) |

|---|---|---|---|---|

| Friedberg et al. (2010) | 100 patients with rituximab-refractory B-cell lymphoma | Bendamustine 120 mg/m² on Days 1 and 2 | 75% | 14% |

| Rummel et al. (2005) | Patients with indolent B-cell lymphoma | Bendamustine + Rituximab | 91% | 42% |

| Kanekal et al. (2004) | Non-Hodgkin lymphoma patients | Bendamustine + Vincristine + Prednisone | Higher survival rates compared to standard regimens | N/A |

Case Studies

Case Study 1: Efficacy in Follicular Lymphoma

A study involving a 71-year-old woman diagnosed with stage IV follicular lymphoma treated with this compound demonstrated significant tumor reduction after two cycles. The patient experienced manageable side effects, primarily hematologic toxicities .

Case Study 2: Combination Therapy

In a multi-center study combining this compound with rituximab for patients with relapsed indolent lymphoma, an ORR of 91% was observed. Notably, 42% achieved complete remission, underscoring the synergistic potential of this combination therapy .

Safety Profile

The safety profile of this compound reflects common adverse effects associated with alkylating agents:

Q & A

Q. How can computational modeling enhance the development of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.